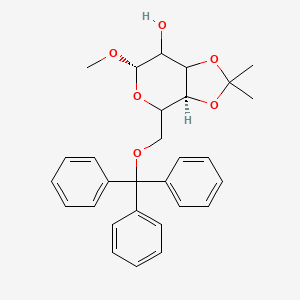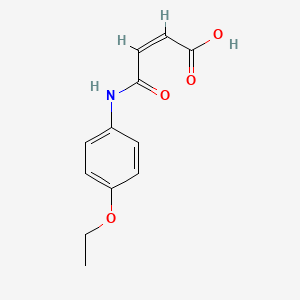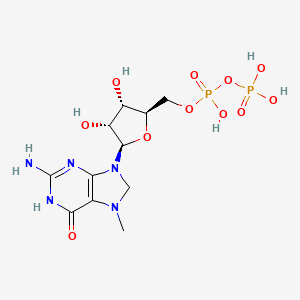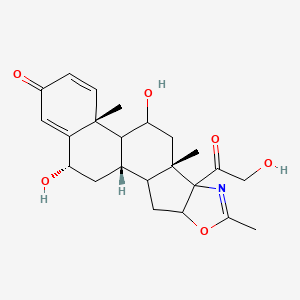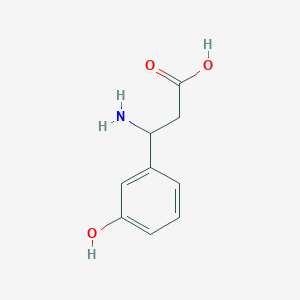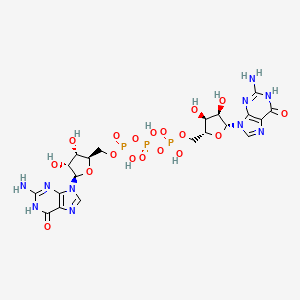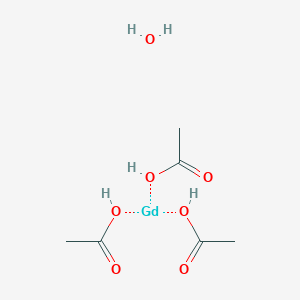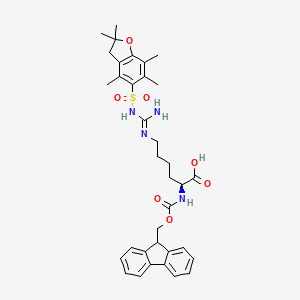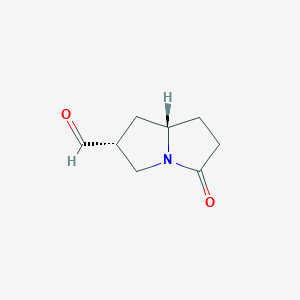
Ethynyl Estradiol 17-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethinyl Estradiol 17-Acetate is an estrogen and an estrogen ester . It is the C17β acetate ester of estradiol . It is used to treat symptoms of low estrogen levels in women who have been through menopause . It is also used to add estrogen to the body when the ovaries have been taken out or do not work the right way .
Chemical Reactions Analysis
Ethinyl Estradiol 17-Acetate can be detected in surface waters in many countries . Several methods for the reduction of Ethinyl Estradiol 17-Acetate levels of up to 100% removal efficiency were reported recently and are of chemical, biological, adsorptive or ion-exchange nature .
Physical And Chemical Properties Analysis
The physical-chemical properties of Ethinyl Estradiol 17-Acetate impact their environmental fates . Low solubility and Kow values for the three compounds represent a lipophilic tendency, which means that the compounds tend to favor attachment to solid substrates instead of dissolving in aqueous solutions .
Aplicaciones Científicas De Investigación
Environmental Analysis
Ethynyl Estradiol 17-Acetate is used in environmental analysis due to its presence in a wide spectrum of exogenous chemicals that have polluted the environment . The compound is used to determine the kinetics of natural degradation and to identify the degradation products of the massively used estrogenic drug, 17-α-ethinylestradiol .
Pharmaceutical Stability Testing
The compound is used in pharmaceutical stability testing. The photodegradation, oxidation, and thermostability conditions of Ethynyl Estradiol 17-Acetate are selected according to ICH requirements for pharmaceutical stability testing .
Endocrine Disrupting Compounds (EDCs) Study
Ethynyl Estradiol 17-Acetate is used in the study of Endocrine Disrupting Compounds (EDCs). EDCs are among the most extensively studied groups of compounds due to their alarming occurrence in our environment, high physiological activity at very low concentrations, and serious effects on every living organism including humans .
Wastewater Treatment
Ethynyl Estradiol 17-Acetate is used in wastewater treatment studies. The compound is one of the hormones present in wastewaters that are divided into two groups: naturally produced, such as estrone (E1), 17-α-estradiol (E2) and estriol (E3), and chemically modified xenobiotics, commonly used as medicines in human and livestock therapy .
Degradation Pathway Analysis
The compound is used in degradation pathway analysis. A strain belonging to Enterobacter sp. strain BHUBP7 was recovered from a Sewage Treatment Plant (STP) situated in Varanasi city, U.P., India, and was capable of metabolizing both 17 α-Ethynylestradiol (EE2) and 17 β-Estradiol (E2) separately as a sole carbon source .
Reactive Oxygen Species (ROS) Generation Study
Ethynyl Estradiol 17-Acetate is used in the study of Reactive Oxygen Species (ROS) generation. Both hormones elicited the generation of oxidative stress in the bacterium during the degradation process .
Mecanismo De Acción
- ERs are present in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland .
- In the uterus, EE thickens the cervical mucus, making it less permeable to sperm, and alters the endometrial lining to prevent implantation .
- It also provides non-contraceptive benefits, such as regulating menstrual cycles and improving acne symptoms .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCORSRXZZKFQZ-AANPDWTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034145 |
Source


|
| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynyl Estradiol 17-Acetate | |
CAS RN |
21221-29-4 |
Source


|
| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

